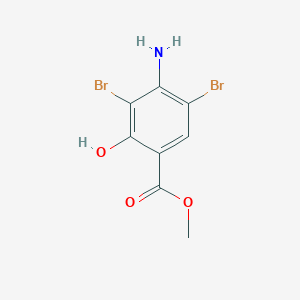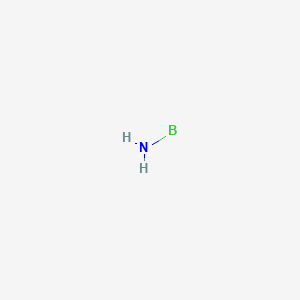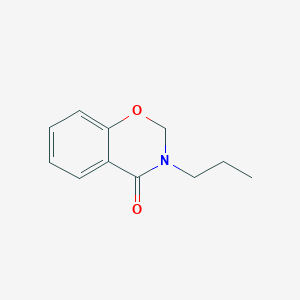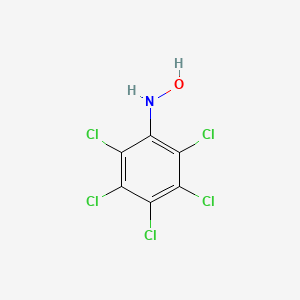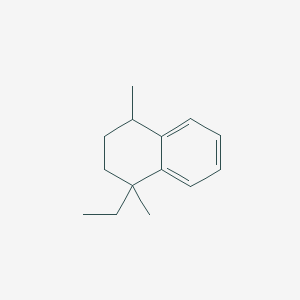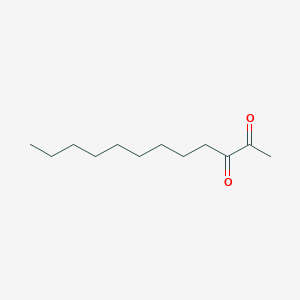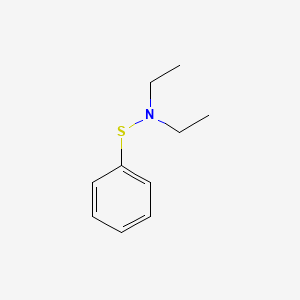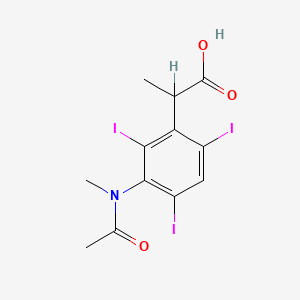
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid is a complex organic compound characterized by the presence of three iodine atoms, an N-methylacetamido group, and a propionic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenyl ring, followed by the introduction of the N-methylacetamido group and the propionic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of other functional groups within the molecule.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deiodinated derivatives or amines.
Wissenschaftliche Forschungsanwendungen
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid exerts its effects is primarily related to its ability to interact with specific molecular targets. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s affinity for certain proteins or enzymes. Additionally, the N-methylacetamido group and propionic acid moiety contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-methylacetamido)propanoic acid: This compound shares the N-methylacetamido and propionic acid moieties but lacks the iodine atoms.
Acetamide, N-methyl-: A simpler compound with only the N-methylacetamido group.
Uniqueness
The presence of three iodine atoms in 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid distinguishes it from similar compounds
Eigenschaften
CAS-Nummer |
23217-79-0 |
|---|---|
Molekularformel |
C12H12I3NO3 |
Molekulargewicht |
598.94 g/mol |
IUPAC-Name |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenyl]propanoic acid |
InChI |
InChI=1S/C12H12I3NO3/c1-5(12(18)19)9-7(13)4-8(14)11(10(9)15)16(3)6(2)17/h4-5H,1-3H3,(H,18,19) |
InChI-Schlüssel |
CJGNNXCKYVIXSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=C(C=C1I)I)N(C)C(=O)C)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


